2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester is a complex organic compound with the molecular formula C15H15ClO5 and a molecular weight of 310.73 This compound is known for its unique structural features, which include a naphthalene ring substituted with chloro, hydroxy, and methoxy groups, as well as an ethyl ester functional group
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multi-step organic reactionsThe final step involves esterification with ethanol under acidic conditions to form the ethyl ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications due to its unique chemical properties, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro, hydroxy, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy-, ethyl ester can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy groups, resulting in different chemical reactivity and applications.
7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2-naphthoate: Lacks the chloro, hydroxy, and methoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15ClO5 |
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Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl 7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15ClO5/c1-4-21-15(18)8-5-9-13(11(17)6-8)12(19-2)7-10(16)14(9)20-3/h5-7,17H,4H2,1-3H3 |
InChI Key |
OKAARYZLKHAQPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)Cl)OC |
Origin of Product |
United States |
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